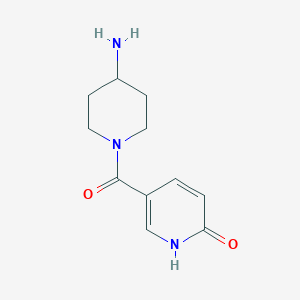
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is a chemical compound with the molecular formula C14H8B2Cl4O5 . Its molecular weight is 419.65 . The IUPAC name for this compound is bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride is 1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride include a molecular weight of 419.65 . The compound is stored at room temperature . More specific properties like boiling point, density, etc., are not provided in the search results.Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Phenylboronic acids have been recognized for their catalytic roles in facilitating dehydrative condensation between carboxylic acids and amines, leading to the efficient synthesis of α-dipeptides. The ortho-substituent on the phenylboronic acid moiety is crucial for preventing amine coordination, thus enhancing the catalytic process (Wang, Lu, & Ishihara, 2018). Additionally, phenylboronic acids facilitate triple condensation reactions with phloroglucinol and unsaturated carbonyl compounds to produce novel C3-symmetric 2H-chromene derivatives, showcasing their versatility in synthesizing complex organic molecules (Pettigrew, Cadieux, So, & Wilson, 2005).
Chromatographic Analysis
In chromatography, derivatives of phenylboronic acid have been utilized to improve the gas chromatographic properties of certain compounds, indicating their usefulness in trace analysis and structural confirmation through gas chromatography-mass spectrometry techniques (Rodman & Ross, 1986).
Cross-Coupling Reactions
The cross-coupling reactions, such as those modeled on the Suzuki reaction, involve the use of phenylboronic acid with acetic anhydride. These reactions have been extensively studied through DFT calculations, revealing viable catalytic cycles and the importance of phenylboronic acid in facilitating these processes (Goossen, Koley, Hermann, & Thiel, 2006).
Nanotechnology and Drug Delivery
Phenylboronic acid-decorated nanoparticles have been developed for targeted drug delivery, exploiting the ability of phenylboronic acid to enhance tumor targeting and penetration. Such nanoparticles demonstrate improved tumor accumulation and antitumor effects, highlighting their potential in medical applications (Wang, Wei, Cheng, Wang, & Tang, 2016).
Propriétés
Numéro CAS |
957120-24-0 |
|---|---|
Nom du produit |
3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride |
Formule moléculaire |
C7H3BCl2O2 |
Poids moléculaire |
200.81 g/mol |
Nom IUPAC |
3-chloro-5-oxoboranylbenzoyl chloride |
InChI |
InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H |
Clé InChI |
NNGSOHKTJKSZCB-UHFFFAOYSA-N |
SMILES |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
SMILES canonique |
B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



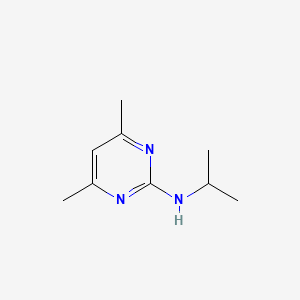
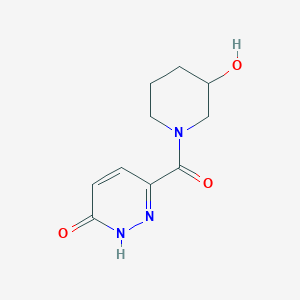

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
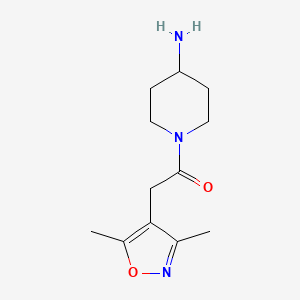
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
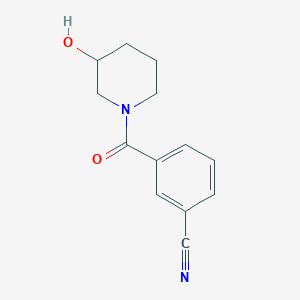
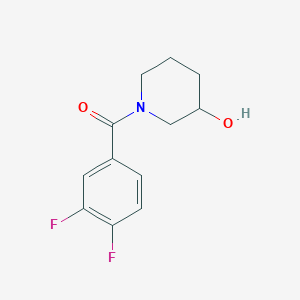
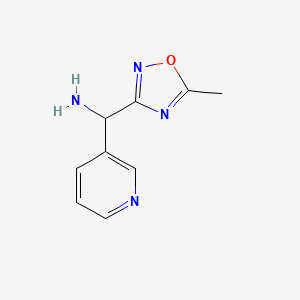
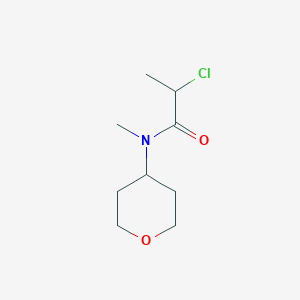
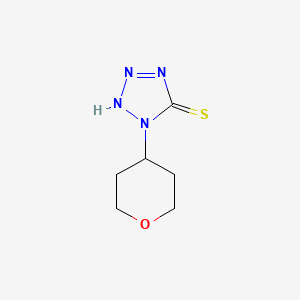
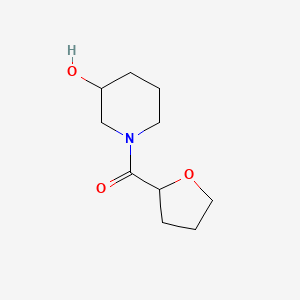
amine](/img/structure/B1486593.png)
